![molecular formula C19H24N8O2 B2643208 2-(1H-benzo[d]imidazol-1-yl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034471-99-1](/img/structure/B2643208.png)

2-(1H-benzo[d]imidazol-1-yl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

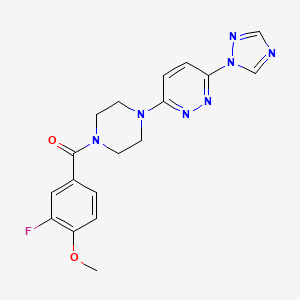

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole and contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of this compound involves the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties .

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole core, which is a type of imidazole. It is an amphoteric in nature i.e., it shows both acidic and basic properties .

Chemical Reactions Analysis

The chemical reactions involving this compound have been studied, particularly its inhibitory activity against the key brain-associated human carbonic anhydrase isoform hCA VII .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a marked enhancement of the aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption .

Applications De Recherche Scientifique

Electrochemical and Quantum Chemical Studies

The compound's derivatives have been studied for their role as corrosion inhibitors for N80 steel in hydrochloric acid, showing significant inhibition efficiency. These studies employ various techniques such as weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy. Quantum chemical calculations through Density Functional Theory (DFT) have been conducted to understand the interaction mechanisms and efficiency of these inhibitors (Yadav et al., 2016).

Synthesis and Anti-inflammatory Screening

Research involving the synthesis of derivatives containing the benzimidazole framework has been conducted, with some compounds showing significant anti-inflammatory activity in vivo. These compounds were synthesized through multi-step reactions and evaluated against carrageenan-induced paw edema in albino rats, compared to standard anti-inflammatory agents like diclofenac (Prajapat & Talesara, 2016).

Potential Probes for Peripheral Benzodiazepine Receptors

Synthesis of substituted imidazo[1,2-α]pyridines related to the benzimidazole class aimed at studying the Peripheral Benzodiazepine Receptors (PBR) using SPECT imaging has been reported. These compounds have shown high affinity and selectivity for PBR, offering a pathway for in vivo studies of PBR expression and function (Katsifis et al., 2000).

Development of Novel Antipsychotic Agents

Research into the development of novel potential antipsychotic agents utilizing derivatives of this compound has been documented. These studies explore the pharmacological evaluation of various derivatives in behavioral animal tests, focusing on compounds that exhibit an antipsychotic-like profile without interacting with dopamine receptors (Wise et al., 1987).

Antioxidant and Enzyme Inhibitory Profile

A series of novel benzenesulfonamides incorporating triazine motifs, substituted with various amines, have been investigated for their antioxidant properties and inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These studies contribute to the development of potential treatments for diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(benzimidazol-1-yl)-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N8O2/c1-25(2)18-22-16(23-19(24-18)26-7-9-29-10-8-26)11-20-17(28)12-27-13-21-14-5-3-4-6-15(14)27/h3-6,13H,7-12H2,1-2H3,(H,20,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDFOVMBJYRSDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CN3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2643131.png)

![2-[2-(Methoxymethyl)oxiran-2-yl]furan](/img/structure/B2643133.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2643134.png)

![ethyl 4-{2-cyano-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]eth-1-en-1-yl}-1H-pyrazole-5-carboxylate](/img/structure/B2643136.png)

![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2643137.png)

![(5-methylpyrazin-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2643139.png)

![5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2643141.png)

![2-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetic acid](/img/structure/B2643148.png)